Eprotirom

Übersicht

Beschreibung

Eprotirome is a synthetic thyromimetic drug that has been investigated for its potential in treating dyslipidemia and obesity. It functions by selectively stimulating thyroid hormone receptors, particularly in the liver, which leads to increased energy consumption, reduced body weight, and significant reductions in blood lipids and glucose levels .

Wissenschaftliche Forschungsanwendungen

Chemie: Eprotirom dient als Modellverbindung zur Untersuchung selektiver Schilddrüsenhormonrezeptoragonisten.

Biologie: Die Forschung konzentrierte sich auf ihre Auswirkungen auf Stoffwechselwege und den Energieverbrauch.

Medizin: this compound hat sich bei der Behandlung von Dyslipidämie und Fettleibigkeit als vielversprechend erwiesen, indem es das Low-Density-Lipoprotein-Cholesterin und die Triglyceride senkt

Industrie: Potenzielle Anwendungen umfassen die Verwendung als therapeutisches Mittel in pharmazeutischen Formulierungen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv Schilddrüsenhormonrezeptoren stimuliert, insbesondere den Schilddrüsenhormonrezeptor Beta, der vorwiegend in der Leber exprimiert wird. Diese selektive Aktivierung führt zu einer erhöhten Schilddrüsenhormonaktivität in der Leber, was den Cholesterinstoffwechsel fördert und den Lipidspiegel senkt, ohne andere Gewebe wie Herz und Knochen zu beeinflussen .

Ähnliche Verbindungen:

Sobetirom: Eine weitere thyromimetische Verbindung mit ähnlichen leberspezifischen Eigenschaften.

Tiratricol: Ein Schilddrüsenhormonanalog, das für ähnliche therapeutische Zwecke verwendet wird.

Vergleich: this compound ist einzigartig in seiner hohen Selektivität für Leberschilddrüsenhormonrezeptoren, was unerwünschte Wirkungen auf Herz und Knochen minimiert. Diese Selektivität macht es zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen ohne die systemischen Nebenwirkungen, die mit anderen Schilddrüsenhormonanaloga verbunden sind .

Wirkmechanismus

Target of Action

Eprotirome, also known as KB2115, primarily targets the thyroid hormone receptors (TRs) . These receptors are proteins in the body that mediate the effects of thyroid hormones . The two main types of TRs are TR alpha and TR beta . Eprotirome selectively stimulates the thyroid hormone receptor, particularly TR beta .

Mode of Action

Eprotirome works by selectively stimulating the thyroid hormone receptor . This interaction results in the activation of the receptor, leading to a cascade of biochemical reactions . Eprotirome has receptor and tissue selective properties, which means it can stimulate the thyroid hormone receptor without causing negative effects on the heart .

Biochemical Pathways

The activation of the thyroid hormone receptor by Eprotirome affects various biochemical pathways. These include pathways involved in energy metabolism, lipid metabolism, and glucose metabolism . The stimulation of these pathways leads to increased energy consumption, reduced body weight, and marked reductions in blood lipids and blood glucose .

Pharmacokinetics

It is known that eprotirome is a liver-selective tr agonist . This means it can induce pharmacological effects in the liver without affecting other tissues .

Result of Action

The action of Eprotirome leads to several molecular and cellular effects. It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels .

Biochemische Analyse

Biochemical Properties

Eprotirome works by selectively stimulating the thyroid hormone receptor, a protein in the body that mediates the effects of thyroid hormone . This interaction allows Eprotirome to induce pharmacological effects in the liver, increasing energy consumption and reducing body weight, blood lipids, and blood glucose levels .

Cellular Effects

Eprotirome has a liver-selective effect, meaning it primarily induces pharmacological effects in the liver . It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels . These effects are achieved without affecting heart rate, bone density, or TSH levels .

Molecular Mechanism

The mechanism of action of Eprotirome involves selectively stimulating the thyroid hormone receptor . This receptor mediates the effects of thyroid hormone, and Eprotirome’s selective stimulation of this receptor allows it to avoid negative effects on the heart .

Dosage Effects in Animal Models

Eprotirome has shown promising results in animal models

Metabolic Pathways

Eprotirome is involved in the metabolic pathway mediated by the thyroid hormone receptor . By selectively stimulating this receptor, Eprotirome can influence metabolic processes, including energy consumption and the regulation of blood lipids and blood glucose .

Subcellular Localization

Given its mechanism of action involving the thyroid hormone receptor, it’s likely that Eprotirome interacts with this receptor at the cellular level .

Vorbereitungsmethoden

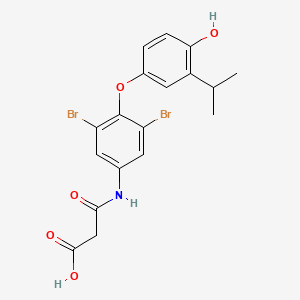

Synthetic Routes and Reaction Conditions: Eprotirome, chemically known as 2-({3,5-Dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}carbamoyl)acetic acid, is synthesized through a multi-step process. The synthesis involves the bromination of phenol derivatives, followed by etherification and subsequent amidation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for eprotirome are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen: Eprotirom unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern und möglicherweise seine pharmakologischen Eigenschaften beeinflussen.

Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Bromatome in der Verbindung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Halogenaustauschreaktionen können mit Reagenzien wie Natriumiodid in Aceton erleichtert werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehalogenierten Verbindungen führen kann.

Vergleich Mit ähnlichen Verbindungen

Sobetirome: Another thyromimetic compound with similar liver-selective properties.

Tiratricol: A thyroid hormone analog used for similar therapeutic purposes.

Comparison: Eprotirome is unique in its high selectivity for liver thyroid hormone receptors, which minimizes adverse effects on the heart and bones. This selectivity makes it a promising candidate for treating metabolic disorders without the systemic side effects associated with other thyroid hormone analogs .

Eigenschaften

IUPAC Name |

3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCSYAVXDAUHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189021 | |

| Record name | Eprotirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided. | |

| Record name | Eprotirome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

355129-15-6 | |

| Record name | Eprotirome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprotirome [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprotirome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eprotirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPROTIROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

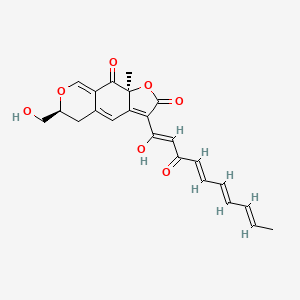

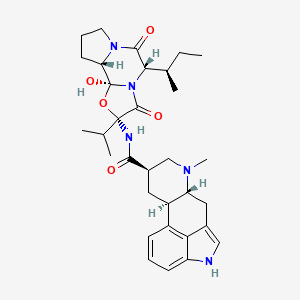

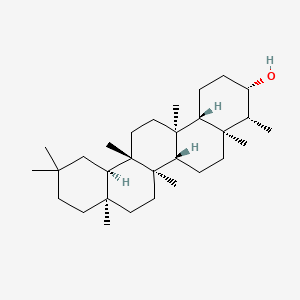

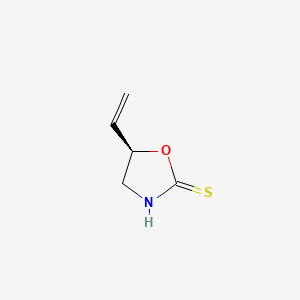

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)